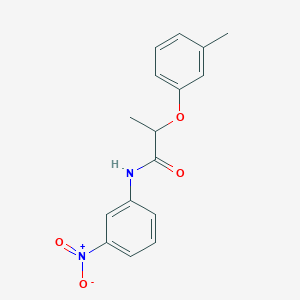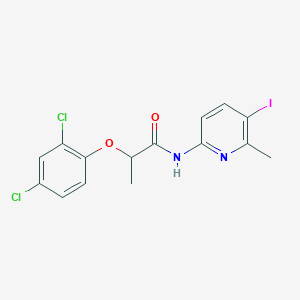![molecular formula C26H21N3O5 B4209194 3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4209194.png)
3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one
Overview
Description
3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the piperazine ring, and the attachment of the 4-nitrophenyl group. One common synthetic route involves the following steps:
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.
Attachment of 4-Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of 3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
3-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one: Similar structure but with different substitution patterns.
3-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one: Similar structure with a methoxy group instead of a nitro group.
3-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one: Similar structure with a fluorine atom instead of a nitro group
Uniqueness
The uniqueness of 3-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group enhances its electron-withdrawing capability, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c30-25(28-14-12-27(13-15-28)21-8-10-22(11-9-21)29(32)33)20-6-3-5-18(16-20)23-17-19-4-1-2-7-24(19)34-26(23)31/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONSTYZFAYRWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4209112.png)
![2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid](/img/structure/B4209130.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4209138.png)
![1-({2-[2-(benzyloxy)phenoxy]ethyl}amino)-2-propanol ethanedioate (salt)](/img/structure/B4209143.png)
![3,4,5-triethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4209150.png)

![N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide](/img/structure/B4209153.png)
![2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4209161.png)
![N~2~-{3-[(Dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4209172.png)
![2-[3-(4-benzyl-1-piperidinyl)propoxy]benzonitrile oxalate](/img/structure/B4209177.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4209202.png)
![5,6-Dimethyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]benzimidazole;hydrochloride](/img/structure/B4209207.png)

![N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4209218.png)
